Fenoverine

Übersicht

Beschreibung

Fenoverin ist ein Antispasmodikum auf Phenothiazinbasis, das hauptsächlich zur Behandlung des Reizdarmsyndroms eingesetzt wird. Es wirkt durch Hemmung von Kalziumkanälen, was zur Entspannung der glatten Muskulatur im Magen-Darm-Trakt führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Fenoverin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Phenothiazin mit Piperazinderivaten beinhaltet. Die wichtigsten Schritte sind:

Bildung des Phenothiazinkerns: Dies beinhaltet die Cyclisierung von Diphenylamin mit Schwefel.

Anlagerung des Piperazinrings: Der Phenothiazinkern wird mit Piperazinderivaten in Gegenwart geeigneter Katalysatoren und Lösungsmittel umgesetzt.

Endgültige Modifikationen: Die resultierende Verbindung wird weiter modifiziert, um den Benzo[d][1,3]dioxol-Rest einzuführen

Industrielle Produktionsmethoden

Die industrielle Produktion von Fenoverin erfolgt typischerweise in großem Maßstab unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen die Einhaltung pharmazeutischer Standards gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenoverine can be synthesized through a multi-step process involving the reaction of phenothiazine with piperazine derivatives. The key steps include:

Formation of the phenothiazine core: This involves the cyclization of diphenylamine with sulfur.

Attachment of the piperazine ring: The phenothiazine core is reacted with piperazine derivatives in the presence of suitable catalysts and solvents.

Final modifications: The resulting compound undergoes further modifications to introduce the benzo[d][1,3]dioxole moiety

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Degradation Products

Fenoverine is stable in the presence of light, humidity, and thermal stress, but it is highly susceptible to oxidative stress (0.1% H2O2) and alkaline stress (0.1 N NaOH), and has low susceptibility to acid (1 N HCl) . Seven degradation products (DPs) of this compound have been identified using ultra-high-performance liquid chromatography (UPLC) :

-

Five oxidative degradation products (FOD1 to FOD5)

-

Two alkaline degradation products (FAD1 and FAD2)

All degradation products, except for FOD4, were isolated through preparative high-performance liquid chromatography (HPLC) and structurally characterized using high-resolution mass fragmentation, multistage fragmentation, and multidimensional nuclear magnetic resonance (NMR) spectroscopy . FOD3, FOD4, and FOD5 were identified as isomeric oxidative degradation products (M + 16 Da). Atmospheric pressure chemical ionization (APCI) mass spectrometry and NMR studies pinpointed the oxidation sites, identifying FOD3 as this compound's N-oxide, FOD4 as its hydroxyl product, and FOD5 as the sulfoxide .

Stability Studies

A study developed a simple, specific, and accurate HPLC method for determining this compound in capsules and plasma, which was then applied to stability studies of this compound capsules. This compound did not decompose significantly at 4, 45, 55, and 65 degrees C for 3 months .

Colon-Specific Drug Delivery System

Research has aimed to develop a multiparticulate drug delivery system for this compound to minimize drug release in the stomach and small intestine while ensuring maximum drug release in the colon . Microparticles were prepared using an oil/water emulsion solvent evaporation technique with Eudragit S 100 as an enteric coating polymer .

In vitro release studies showed the microparticles released the drug in a controlled manner with zero-order rate kinetics. Scanning electron microscopy (SEM) revealed the microparticles were smooth and spherical. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) studies of drug-loaded microparticles indicated the drug was in an amorphous state within the microparticles .

RP-HPLC Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for determining this compound and its degradation products. The method was validated according to ICH guidelines, demonstrating its accuracy, precision, and specificity .

Fenton Reaction

The Fenton reaction, involving transition metals like iron, can be used in various arrangements for reactions with pollutants . The reaction produces oxidative hydroxide radicals and can be operated over a wide pH range .

The simplified theoretical basis of the Fenton reaction is as follows :

Wissenschaftliche Forschungsanwendungen

Comparative Studies

-

Efficacy Against Trimebutine :

A double-blind, crossover trial involving 40 in-patients with gastrointestinal spasmodic syndromes compared fenoverine to trimebutine. Patients received either 100 mg of this compound or 150 mg of trimebutine three times daily for 20 days, followed by a crossover to the alternative medication. The results indicated that this compound provided significantly greater pain relief compared to trimebutine after a single dose and during the treatment period, with a preference for this compound noted among patients (p < 0.05) . -

Pilot Study on Dosage Form Stability :

A study developed a high-performance liquid chromatography (HPLC) method for determining this compound levels in capsules and plasma. This method demonstrated that this compound maintained stability under various temperature conditions, which is crucial for its formulation and efficacy in clinical use .

Rhabdomyolysis Incidence

While this compound is generally well-tolerated, there have been reports of rhabdomyolysis associated with its use. A retrospective study analyzed medical records from January 1999 to December 2014, identifying 22 patients who developed rhabdomyolysis while on this compound. Key findings included:

- Incidence Rate : The incidence of this compound-associated rhabdomyolysis was approximately 2.03% among patients with liver cirrhosis.

- Clinical Characteristics : Most patients were male (63.6%), with an average age of 58 years. Symptoms included muscle pain and weakness, with elevated creatinine kinase levels indicating muscle damage .

| Clinical Parameter | Total Patients (n = 22) |

|---|---|

| Age | 58.1 ± 9.7 |

| Male (%) | 14 (63.6) |

| Female (%) | 8 (36.4) |

| Drug Duration (days) | 13.9 ± 8.8 |

| Total Dose (mg) | 4072.7 ± 2597.7 |

| Creatinine Kinase (U/L) | 21,104 ± 5 |

Wirkmechanismus

Fenoverine exerts its effects by modulating calcium gradients across the muscular cell membrane. It regulates the influx of extracellular calcium and/or the release of intracellular calcium stores, leading to the relaxation of smooth muscles in the gastrointestinal tract . This mechanism is similar to that of traditional calcium channel blockers, but this compound specifically targets gastrointestinal smooth muscles .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dicyclomin: Ein weiteres Antispasmodikum, das bei gastrointestinalen Erkrankungen eingesetzt wird.

Hyoscin: Wird zur Behandlung von Reisekrankheit und gastrointestinalen Krämpfen eingesetzt.

Mebeverin: Ein Muskelrelaxans, das zur Linderung der Symptome des Reizdarmsyndroms eingesetzt wird

Einzigartigkeit von Fenoverin

Fenoverin ist einzigartig in seiner spezifischen Zielsetzung der glatten Muskulatur des Magen-Darm-Trakts, ohne die Koronargefäße zu beeinflussen, im Gegensatz zu traditionellen Kalziumkanalblockern. Diese Spezifität macht es besonders effektiv bei der Behandlung von gastrointestinalen Erkrankungen mit minimalen kardiovaskulären Nebenwirkungen .

Biologische Aktivität

Fenoverine, a drug with a phenothiazine structure, is primarily indicated for treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional bowel disorders. Its mechanism of action involves the inhibition of calcium channel currents, leading to non-atropine-like spasmolytic effects on smooth muscles. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical applications, and associated risks.

This compound acts as a smooth muscle synchronizer, affecting motility in the gastrointestinal tract. It is believed to exert its effects through modulation of calcium channels in smooth muscle cells, which helps alleviate spasms and discomfort associated with gastrointestinal conditions. Studies have demonstrated that this compound enhances the coordinated contractions of intestinal muscles, thus promoting normal transit and reducing symptoms of IBS .

Clinical Applications

This compound has been widely used in Europe and Latin America since its introduction in 1979. Its primary indications include:

- Irritable Bowel Syndrome (IBS) : this compound is effective in managing symptoms such as abdominal pain and altered bowel habits.

- Functional Bowel Disorders : It is used for various gastrointestinal disorders characterized by motility disturbances.

- Gynecological Disorders : this compound may also be prescribed for alleviating spasms related to gynecological conditions .

Rhabdomyolysis Associated with this compound

A significant concern regarding this compound use is its association with rhabdomyolysis, a serious condition characterized by muscle breakdown. A retrospective study conducted in South Korea from 1999 to 2014 reported an incidence rate of 0.27% (22 out of 8,257 patients) for this compound-associated rhabdomyolysis. The study highlighted several key findings:

- Demographics : The mean age of affected patients was 58 years, with a predominance of males (63.6%).

- Clinical Presentation : Common symptoms included muscle pain (90.9%) and weakness (40.9%). Laboratory tests showed elevated creatine kinase (CK) levels averaging 21,104 U/L .

- Risk Factors : The majority of cases occurred in patients with underlying liver disease (86.4%), indicating a potential risk factor for developing rhabdomyolysis when treated with this compound.

Table 1: Clinical Characteristics of Patients with Rhabdomyolysis

| Clinical Parameter | Total Patients (n = 22) |

|---|---|

| Age | 58.1 ± 9.7 |

| Male (%) | 14 (63.6) |

| Female (%) | 8 (36.4) |

| Drug Duration (days) | 13.9 ± 8.8 |

| Total Dose (mg) | 4072.7 ± 2597.7 |

| CK (U/L) | 21,104 ± 5 |

| LDH (U/L) | 2430.5 ± 1623.1 |

| AST (U/L) | 1118.3 ± 635.3 |

| ALT (U/L) | 383.3 ± 234.5 |

Pharmacokinetics and Safety Profile

This compound is well-absorbed following oral administration, with peak plasma concentrations typically achieved within a few hours post-dose. The drug's safety profile indicates that while it is generally well-tolerated, adverse effects can occur, particularly in patients with pre-existing liver or renal conditions.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak Plasma Concentration | ~2-3 hours post-dose |

| Half-Life | Approximately 5 hours |

Eigenschaften

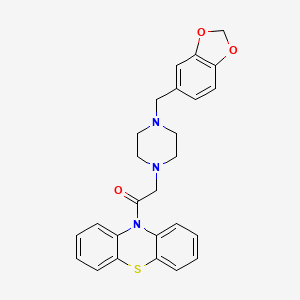

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAJTZKNDCEGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046296 | |

| Record name | Fenoverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37561-27-6 | |

| Record name | Fenoverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fenoverine?

A1: this compound acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.

Q2: How does this compound affect the excitatory junction potential (EJP) in intestinal smooth muscle?

A2: Research indicates that this compound reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. To obtain this information, please refer to chemical databases or the drug's monograph.

Q4: What is known about the stability of this compound in different conditions?

A5: One study assessed the stability of this compound capsules under various temperatures. [] Results showed that this compound did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.

Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of this compound?

A5: Yes, several studies explore different formulation strategies for this compound:

Q6: What in vitro models have been used to study the effects of this compound?

A6: Several in vitro models have been employed to investigate this compound's mechanism of action:

Q7: What is the evidence for the efficacy of this compound in treating gastrointestinal spasmodic conditions?

A7: Several clinical studies provide evidence for the efficacy of this compound in managing gastrointestinal spasmodic conditions:

Q8: Are there any reported safety concerns associated with this compound use?

A8: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects:

Q9: What analytical methods have been employed to quantify this compound in various matrices?

A9: Several analytical techniques have been used to determine this compound concentrations:

Q10: Were the analytical methods used to quantify this compound validated?

A12: Yes, the HPLC and other analytical methods developed for this compound quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.